molecular formula C7H7F3N2O B11750514 (5-(Trifluoromethoxy)pyridin-2-YL)methanamine

(5-(Trifluoromethoxy)pyridin-2-YL)methanamine

Cat. No.: B11750514
M. Wt: 192.14 g/mol
InChI Key: MJBUPFGGAIAROY-UHFFFAOYSA-N
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Description

(5-(Trifluoromethoxy)pyridin-2-YL)methanamine is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethoxy group at the 5-position and a methanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethoxy)pyridin-2-YL)methanamine typically involves the introduction of the trifluoromethoxy group and the methanamine group onto the pyridine ring. One common method involves the reaction of 5-bromo-2-chloropyridine with trifluoromethanol in the presence of a base to introduce the trifluoromethoxy group. This intermediate is then reacted with methanamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethoxy)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethoxy)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methanamine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Trifluoromethoxy)pyridin-2-YL)methanamine is unique due to the presence of both the trifluoromethoxy and methanamine groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the methanamine group provides opportunities for hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

[5-(trifluoromethoxy)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H,3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBUPFGGAIAROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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